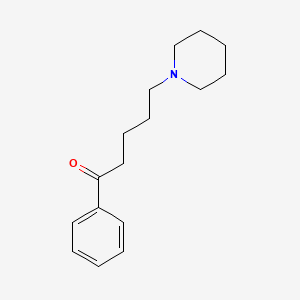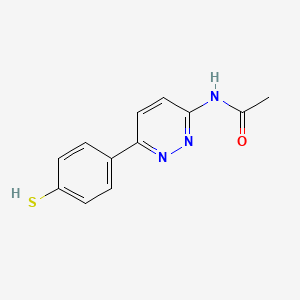
N-(6-(4-mercaptofenil)piridazin-3-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(4-Mercaptophenyl)pyridazin-3-yl)acetamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a mercaptophenyl group attached to the pyridazine ring, along with an acetamide functional group
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
For instance, the pyridazine ring has been associated with the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib . These targets play crucial roles in hormone regulation and signal transduction, respectively .
Mode of Action
It exhibits weak basicity, a high dipole moment that enables π-π stacking interactions, and robust dual hydrogen-bonding capacity . These properties can contribute to unique applications in molecular recognition and drug-target interactions .
Biochemical Pathways
Compounds containing a pyridazine ring have been associated with various pharmacological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The inherent polarity of the pyridazine ring, a key structural component of this compound, can potentially influence its pharmacokinetic properties .
Result of Action
Compounds containing a pyridazine ring have been associated with various pharmacological activities, suggesting their potential to induce diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Mercaptophenyl Group: The mercaptophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable mercaptan (thiol) reacts with a halogenated pyridazine derivative.
Acetamide Functionalization:
Industrial Production Methods: Industrial production of N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The mercaptophenyl group in N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridazine derivatives.
Comparación Con Compuestos Similares
N-(6-(4-Mercaptophenyl)pyridazin-3-yl)acetamide can be compared with other pyridazine derivatives, such as:
N-(6-(4-Methylphenyl)pyridazin-3-yl)acetamide: Similar structure but with a methyl group instead of a mercapto group.
N-(6-(4-Chlorophenyl)pyridazin-3-yl)acetamide: Contains a chlorophenyl group instead of a mercaptophenyl group.
N-(6-(4-Nitrophenyl)pyridazin-3-yl)acetamide: Contains a nitrophenyl group instead of a mercaptophenyl group.
The uniqueness of N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide lies in the presence of the mercaptophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
IUPAC Name |
N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-8(16)13-12-7-6-11(14-15-12)9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLNQNTWNTXNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)C2=CC=C(C=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)
![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)
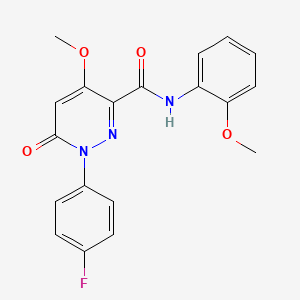
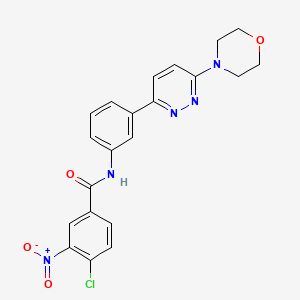
![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)

![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)
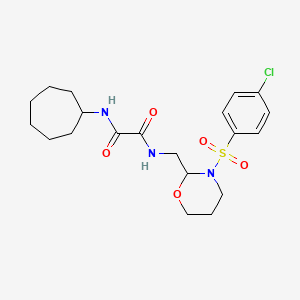
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2357601.png)
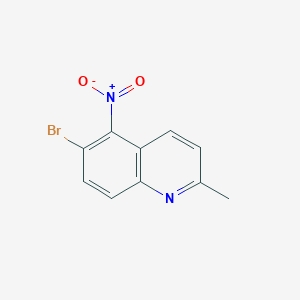
![4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2357605.png)
![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)
